molecular formula C8H9N3OS B13219686 [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B13219686
M. Wt: 195.24 g/mol
InChI Key: FQGKSXDPGLWFLP-UHFFFAOYSA-N
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Description

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid architecture that combines a 1,3-thiazole ring with a 1-methyl-1H-pyrazole moiety, a privileged scaffold known for yielding a wide spectrum of biological activities . The hydroxymethyl functional group at the 4-position of the thiazole ring provides a versatile synthetic handle for further chemical derivatization, allowing researchers to create amides, esters, or ethers to explore structure-activity relationships. The core structure is of significant interest in developing new therapeutic agents. The thiazole moiety is a versatile heterocycle found in numerous FDA-approved drugs, including the antibiotic ritonavir, the anticancer agent dasatinib, and the antifungal drug abafungin . Similarly, the pyrazole ring is a potent medicinal scaffold present in various bioactive molecules . Hybrid molecules containing both thiazole and pyrazole rings have demonstrated promising antimicrobial activity , making them valuable candidates in the fight against drug-resistant bacteria and fungi. Furthermore, such heterocyclic hybrids are actively investigated for their potential anticancer , anti-inflammatory, and antioxidant properties . Researchers can utilize this compound as a critical intermediate in synthesizing more complex molecules, such as thiazolyl-pyrazolyl-1,2,3-triazole derivatives, for high-throughput screening and lead optimization campaigns . Its application spans the discovery of novel inhibitors for bacterial gyrase, enzymes in cancer pathways, and more . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C8H9N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-3,5,12H,4H2,1H3

InChI Key

FQGKSXDPGLWFLP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)CO

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Intermediates

The initial step involves synthesizing 1-methyl-1H-pyrazol-3-yl derivatives. A typical method includes:

  • Reaction of substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to yield ethyl 2,4-dioxo-4-arylbutanoates.
  • Subsequent reaction of these 1,3-diketoesters with methylhydrazine (to introduce the 1-methyl group on pyrazole) in ethanol to form ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylates.

This step is crucial for establishing the pyrazole ring with the desired methyl substitution at N1.

Reduction to Pyrazolylmethanol

The ester group on the pyrazole ring is reduced to the corresponding methanol derivative using lithium aluminum hydride (LiAlH4) in THF:

  • The reaction mixture of the pyrazole ester and LiAlH4 is stirred at 0 °C for 1 hour.
  • After quenching and workup, (1-methyl-1H-pyrazol-3-yl)methanol is obtained in high yield (typically around 85–90%).

This step converts the carboxylate ester to a primary alcohol, a key functional group for further transformations.

Conversion to Pyrazole Carbothioamides

To prepare for thiazole ring formation, the pyrazolylmethanol is oxidized to the corresponding aldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C. The aldehyde is then converted to the nitrile via reaction with liquid ammonia and iodine in THF.

The nitrile is treated with hydrogen sulfide gas in pyridine to yield the pyrazole carbothioamide intermediate, which is essential for cyclocondensation to form the thiazole ring.

Cyclocondensation to Form the Thiazole Ring

The pyrazole carbothioamide intermediate undergoes cyclocondensation with substituted phenacyl bromides in ethanol under reflux conditions:

  • The reaction proceeds to form the thiazole ring fused to the pyrazole moiety.
  • The product is the 2-(1-methyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.

Introduction of the Methanol Group on Thiazole

The methanol substituent at the 4-position of the thiazole ring can be introduced by selective reduction or functional group transformation, depending on the starting thiazole derivative.

In some synthetic routes, the methanol group is introduced by reduction of a corresponding aldehyde or ester group on the thiazole ring using LiAlH4 or other selective reducing agents.

Representative Data Table of Synthesized Derivatives

Compound Code Substituent R1 (Pyrazole) Substituent R2 (Thiazole) Yield (%) Melting Point (°C) Physical Form
10a H H 85 198–200 Pale pink solid
10b H Cl 76 180–182 White solid
10c H F 62 174–176 White solid
10d H 4-OMe 73 156–158 Pale yellow solid
10e H 4-NO2 79 >210 Yellow solid
10f H 3-NO2 80 160–162 White solid

Note: The above table is adapted from a study synthesizing 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives, which shares the core synthetic methodology relevant to the target compound.

Analytical Characterization Supporting the Preparation

  • Nuclear Magnetic Resonance (NMR):
    The 1H NMR spectra of the synthesized compounds show characteristic singlets and multiplets corresponding to the pyrazole and thiazole protons, confirming ring formation and substitution patterns. For example, singlets at δ ~7.17 and 7.42 ppm correspond to pyrazole C4 and thiazole C5 protons, respectively. The methyl group on the pyrazole nitrogen appears as a singlet near δ 3.8–4.0 ppm.

  • Mass Spectrometry (MS):
    High-resolution mass spectrometry (HRMS) confirms the molecular weight of the target compound, with observed m/z values matching calculated values for the protonated molecular ion [M + H]+.

  • Infrared Spectroscopy (IR):
    IR spectra show characteristic absorption bands for hydroxyl (-OH) groups around 3300 cm^-1, confirming the presence of methanol substituents.

Summary of the Synthetic Route

Step Reaction Type Starting Material Reagents/Conditions Product
1 Condensation Substituted acetophenone + methylhydrazine Diethyl oxalate, K t-butoxide, THF, EtOH Ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylate
2 Reduction Pyrazole ester LiAlH4, THF (1-methyl-1H-pyrazol-3-yl)methanol
3 Oxidation Pyrazolylmethanol 2-Iodoxybenzoic acid (IBX), DMSO Pyrazole aldehyde
4 Conversion to Nitrile Pyrazole aldehyde Liquid NH3, I2, THF Pyrazole nitrile
5 Thiolation Pyrazole nitrile H2S gas, pyridine Pyrazole carbothioamide
6 Cyclocondensation Pyrazole carbothioamide + phenacyl bromide Ethanol, reflux 2-(1-methyl-1H-pyrazol-3-yl)-4-aryl thiazole
7 Functionalization (if needed) Thiazole derivative Selective reduction (LiAlH4 or equivalent) [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Methanol Motifs

Compound A : [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol ()
  • Formula : C₁₄H₁₂N₂OS
  • Molecular Weight : 256.33 g/mol
  • Key Features: Replaces the thiazole ring with a phenyl-thiophene-substituted pyrazole.
Compound B : (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol ()
  • Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • Key Features: Lacks the thiazole ring but retains the pyrazole-methanol structure. The phenyl group enhances lipophilicity, which may influence membrane permeability in biological systems.
Compound C : (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol ()
  • Formula : C₁₀H₁₂N₂OS
  • Molecular Weight : 208.28 g/mol
  • Key Features: Ethyl substitution on the pyrazole nitrogen and thiophene at position 3.

Structural Comparison Table

Compound Core Structure Substituents (Position) Molecular Weight (g/mol)
Target Compound Thiazole 2-(1-methylpyrazole), 4-CH₂OH 195.25
Compound A Pyrazole 1-phenyl, 3-thiophene, 4-CH₂OH 256.33
Compound B Pyrazole 1-methyl, 3-phenyl, 4-CH₂OH 188.23
Compound C Pyrazole 1-ethyl, 3-thiophene, 4-CH₂OH 208.28

Analogues with Thiazole-Methanol Motifs

Compound D : [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol ()
  • Formula: C₁₂H₁₃NOS
  • Molecular Weight : 219.31 g/mol
  • Key Features : Contains a phenylethyl group at position 2 of the thiazole. The extended alkyl chain may enhance lipophilicity but reduce aqueous solubility compared to the pyrazole-substituted target compound.
Compound E : 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
  • Formula : C₁₂H₁₁N₅S₂
  • Molecular Weight : 289.38 g/mol
  • Key Features: Integrates a thiazole-triazole hybrid with an amino group. The triazole-thiol moiety offers additional hydrogen-bonding capacity, which is absent in the target compound.

Functional Group Impact

  • Pyrazole vs. Thiophene/Phenyl : Pyrazole’s nitrogen atoms provide stronger dipole interactions than thiophene’s sulfur or phenyl’s π-system.
Solubility and LogP
  • Target Compound : Predicted LogP ≈ 1.2 (moderately lipophilic due to pyrazole and thiazole).
  • Compound D : Higher LogP (~2.5) due to the phenylethyl group, reducing aqueous solubility.
  • Compound B : LogP ≈ 1.8 (phenyl group increases lipophilicity).
Bioactivity
  • Tyrosinase Inhibition : Thiazole-triazole hybrids () and pyrazole derivatives () show inhibitory activity. The target compound’s pyrazole-thiazole structure may similarly inhibit tyrosinase, but this requires experimental validation.
  • Antimicrobial Potential: Thiazole derivatives in exhibit antimicrobial properties, suggesting the target compound could be explored for similar applications.

Biological Activity

[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound characterized by its unique pyrazole and thiazole ring structures. These features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables, research findings, and case studies.

The compound’s molecular formula is C8H10N4SC_8H_{10}N_4S with a molecular weight of 194.26 g/mol. Its structure includes both pyrazole and thiazole moieties, which are known for their significant roles in various biological applications.

Property Details
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
IUPAC Name[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanol
InChI KeyGBEZFKOETMVASQ-UHFFFAOYSA-N
SMILESCN1C=CC(=N1)C2=NC(=CS2)CN

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: A derivative of thiazole was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells.

Research Findings:
A study utilized the MTT assay to assess cytotoxicity, revealing that the compound exhibited IC50 values significantly lower than those of standard chemotherapy agents such as doxorubicin.

Cell Line IC50 Value (μM) Reference Drug IC50 (μM)
HepG215.510.0
HT-2912.08.0
MCF-718.09.0

This suggests that this compound has promising potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The heterocyclic nature allows for binding to active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Mechanistic Insights:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptotic Induction: It may trigger apoptosis in cancer cells through the activation of intrinsic pathways.

Comparative Analysis

When compared to other similar compounds, this compound exhibits unique properties due to its structural components:

Compound Key Features Biological Activity
[1-methylpyrazol-3-yl]methanolLacks thiazole ringLower anticancer activity
[1H-thiazol-4-yl]methanolLacks pyrazole ringModerate antimicrobial properties
[2-(1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanolSimilar structure but without methyl groupVariable activities based on substitutions

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